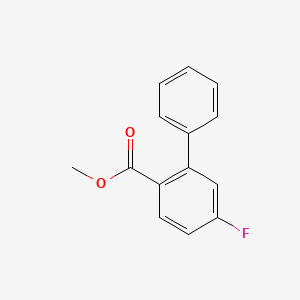![molecular formula C15H16ClNO B1422859 2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide CAS No. 1311314-85-8](/img/structure/B1422859.png)
2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide
Descripción general
Descripción
2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide is a useful research compound. Its molecular formula is C15H16ClNO and its molecular weight is 261.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity : The synthesis of novel N-(naphthalen-1-yl)propanamide derivatives was explored, with findings indicating significant antimicrobial activities against bacteria and fungi. Notably, compounds such as 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide and others showed potent activity against certain bacterial and fungal species (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Cytotoxic Activities : Research on 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives revealed their potential in antimicrobial and cytotoxic activities. Certain compounds demonstrated high cytotoxicity against human leukemia cells and other cancer cell lines (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Anti-Parkinson's Activity : A study on 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives revealed their potential as anti-Parkinson's agents. Certain compounds showed significant free radical scavenging activity and protected the diseased brain in a rat model of Parkinson's disease (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Anticancer Activity : Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, including those with naphthalene moieties, were synthesized and showed promising antioxidant and anticancer activities against glioblastoma and breast cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Enantioseparation Studies : The chiral separation of cinacalcet and its related compounds, including N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide, was achieved by high-performance liquid chromatography. This research aids in understanding the pharmacological effects of different enantiomers (Yang, Li, Yao, Qing, & Shen, 2019).
Supramolecular Interaction Studies : The interaction between napropamide and β-cyclodextrin was studied, revealing the formation of an inclusion complex. This study has implications for the development of novel drug delivery systems (Tang, Liu, Wang, & Chen, 2004).
Mecanismo De Acción
Mode of Action
It is likely that this compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking due to the presence of the naphthalene ring and the amide group .
Biochemical Pathways
Given the structural similarity to other naphthalene derivatives, it may interact with pathways involving aromatic compounds .
Pharmacokinetics
The amide group may be subject to enzymatic hydrolysis, affecting metabolism .
Action Environment
The action of 2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The stability of this compound may also be affected by these factors .
Análisis Bioquímico
Biochemical Properties
2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to either inhibition or activation of their functions . For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression patterns and metabolic activities within the cell . These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target biomolecules, affecting their activity and function . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s activity and effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites within the cell . These interactions can lead to changes in the overall metabolic profile of the cell, affecting its energy production, biosynthesis, and other metabolic activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments and tissues . The compound’s distribution can influence its activity and effects, as it may preferentially accumulate in specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
2-chloro-N-(1-naphthalen-2-ylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(16)15(18)17-11(2)13-8-7-12-5-3-4-6-14(12)9-13/h3-11H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSDKXVASPHSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



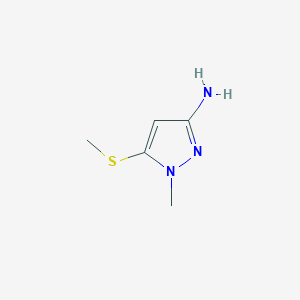


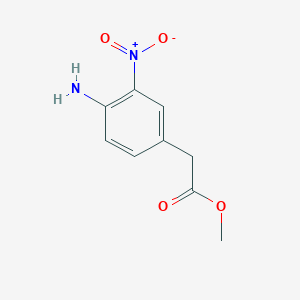
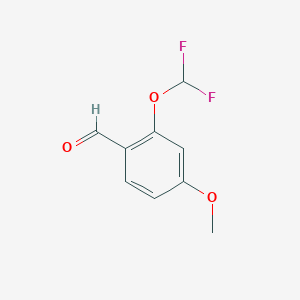

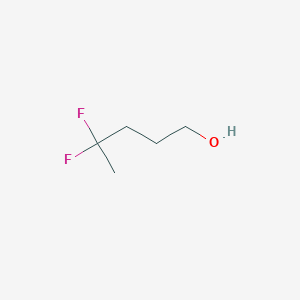
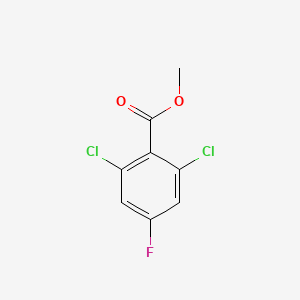
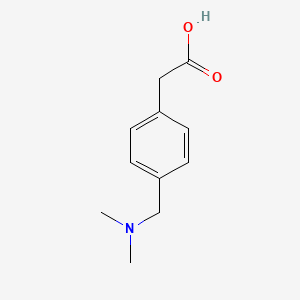
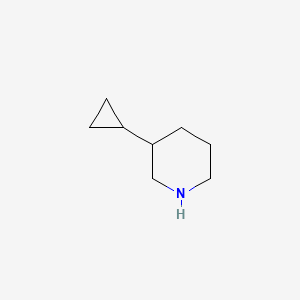
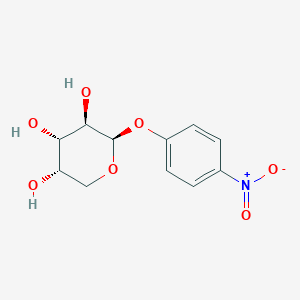
![Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B1422793.png)
